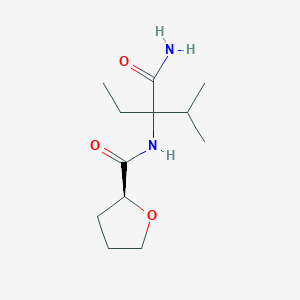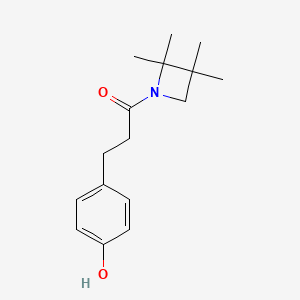
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide, also known as OXLUMO, is a small molecule inhibitor that is used in the treatment of certain types of cancer. It is a member of a class of drugs known as PARP inhibitors, which work by blocking the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in repairing damaged DNA, and cancer cells with defects in DNA repair pathways are particularly sensitive to PARP inhibition.
Wirkmechanismus
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide works by inhibiting the activity of PARP, which is involved in repairing damaged DNA. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition. By blocking PARP activity, this compound prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the expression of certain genes involved in cancer cell growth and survival, and to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide is its specificity for PARP, which reduces the risk of off-target effects. However, like all drugs, this compound has limitations in terms of its efficacy and toxicity. It may not be effective in all patients, and it can cause side effects such as nausea, fatigue, and anemia.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide and PARP inhibitors in general. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to PARP inhibition. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors with fewer side effects.
Synthesemethoden
The synthesis of (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide involves several steps, starting with the reaction of 2-methyl-3-oxopentanoic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with 3-amino-2-methylpentanoic acid to form the amide linkage. Finally, the oxolane ring is formed by reacting the amide with ethylene oxide.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including ovarian, breast, pancreatic, and prostate cancer. It has been shown to be particularly effective in patients with BRCA mutations, which are associated with defects in DNA repair pathways.
Eigenschaften
IUPAC Name |
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-4-12(8(2)3,11(13)16)14-10(15)9-6-5-7-17-9/h8-9H,4-7H2,1-3H3,(H2,13,16)(H,14,15)/t9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPAUTOQECSUFW-QHGLUPRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)[C@@H]1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)